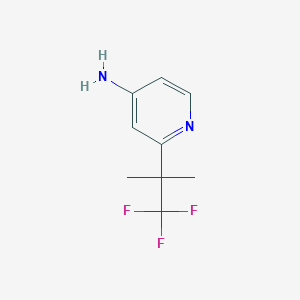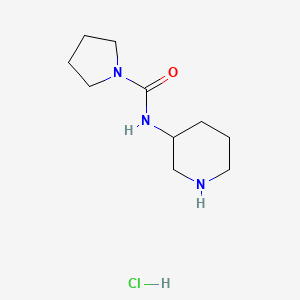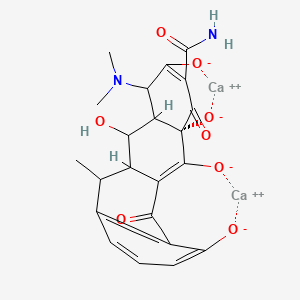
dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of doxycycline calcium involves the reaction of doxycycline with calcium ions. The process typically includes the following steps:
Dissolution: Doxycycline is dissolved in a suitable solvent, such as water or ethanol.
Addition of Calcium Ions: Calcium chloride or another calcium salt is added to the solution.
Precipitation: The mixture is stirred, and the doxycycline calcium precipitates out of the solution.
Filtration and Drying: The precipitate is filtered and dried to obtain the final product.
Industrial Production Methods
Industrial production of doxycycline calcium follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for mixing, precipitation, and filtration. Quality control measures ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Doxycycline calcium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the tetracycline ring, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various doxycycline analogs .
科学研究应用
Doxycycline calcium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying antibiotic synthesis and modification.
Biology: Investigated for its effects on bacterial growth and resistance mechanisms.
Medicine: Employed in the treatment of bacterial infections and as an anti-cancer agent.
Industry: Utilized in the development of new antibiotics and MMP inhibitors.
作用机制
Doxycycline calcium exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial growth .
In cancer research, doxycycline calcium inhibits MMPs, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting MMPs, doxycycline calcium can reduce tumor invasion and metastasis .
相似化合物的比较
Similar Compounds
Tetracycline: Another broad-spectrum antibiotic with similar antibacterial properties.
Minocycline: A tetracycline derivative with enhanced lipid solubility and broader spectrum of activity.
Oxytetracycline: Similar to doxycycline but with different pharmacokinetic properties.
Uniqueness
Doxycycline calcium is unique due to its dual role as an antibiotic and MMP inhibitor. Its enhanced stability and bioavailability compared to other tetracyclines make it a preferred choice in both clinical and research settings .
属性
分子式 |
C22H20Ca2N2O8 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
dicalcium;(10aS)-9-carbamoyl-7-(dimethylamino)-6-hydroxy-5-methyl-10,12-dioxo-5a,6,6a,7-tetrahydro-5H-tetracene-1,8,10a,11-tetrolate |
InChI |
InChI=1S/C22H23N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25,27-29H,1-3H3,(H2,23,31);;/q-1;2*+2/p-3/t7?,10?,14?,15?,17?,22-;;/m0../s1 |
InChI 键 |
URCORIIAEVPLGB-GTZIVVOKSA-K |
手性 SMILES |
CC1C2C(C3C(C(=C(C(=O)[C@]3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
规范 SMILES |
CC1C2C(C3C(C(=C(C(=O)C3(C(=C2C(=O)C4=C1C=CC=C4[O-])[O-])[O-])C(=O)N)[O-])N(C)C)O.[Ca+2].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![D-myo-Inositol, 6-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2,3-O-(1-methylethylidene)-, 1,4,5-tris[bis[(1-oxopropoxy)methyl] phosphate]](/img/structure/B14793546.png)
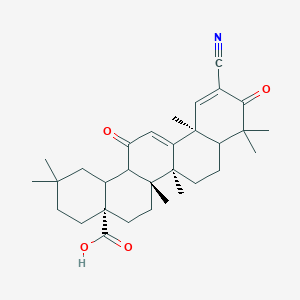
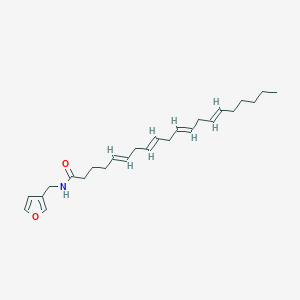
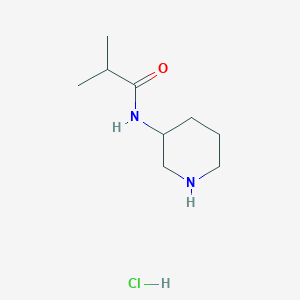
![2-Phenyl-2-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyacetonitrile;hydrate](/img/structure/B14793574.png)
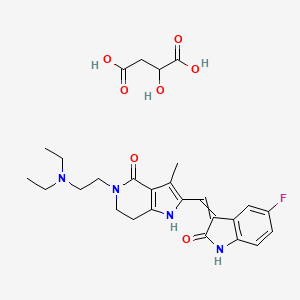

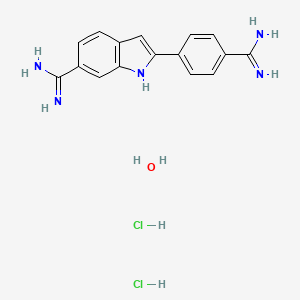
![[4-(tritylamino)cyclopenten-1-yl]methanol](/img/structure/B14793598.png)
![2-Acetyloxy-2-phenylacetic acid;2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol](/img/structure/B14793599.png)
![2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B14793603.png)
